(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)16-3-4-17(20)18(21)11-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDOCFDBYMFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Aromatic Substituents : Fluorine (as in the target compound) vs. bromine (compound 12) or trifluoromethyl (compound 21) alter electronic properties and steric bulk, impacting receptor affinity .
- Piperazine/Piperidine Modifications : The target compound’s 2,4-dimethylpiperazine side chain may enhance selectivity compared to simpler acetylated (compound 16) or hydroxyphenyl derivatives (compound 12) .
- Heterocyclic Variations: Replacement of phenyl with thiophene (compound 21) or pyridine (compound 19) introduces different hydrogen-bonding and π-π stacking potentials .
Substituent Effects on Physicochemical Properties
- Fluorine vs. Halogens : Fluorine’s electronegativity and small size improve membrane permeability compared to bulkier halogens like bromine (compound 12) .
- Polar Groups : Hydroxyphenyl (compound 12) or pyridinyl (compound 19) substituents increase polarity, which may reduce CNS penetration compared to the difluorophenyl group .
Discussion on Structural Similarity Metrics
Similarity coefficients like Tanimoto indices () quantify structural overlap between compounds. For example:
- The target compound shares a piperidine-methanone core with compound 16 (Tanimoto >0.7 predicted), but diverges in the piperazine-methyl substitution.
- Substituent-based similarity metrics might highlight closer relationships to fluorinated analogs (compound 19) over brominated derivatives (compound 12) .
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for preparing (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Scaffold Assembly : Couple the 3,4-difluorophenyl group to a piperidinone via a Friedel-Crafts acylation or nucleophilic substitution under inert atmosphere (e.g., N₂). Catalysts like AlCl₃ or BF₃·Et₂O may be used .
Piperazine Functionalization : Introduce the 2,4-dimethylpiperazine moiety via reductive amination or alkylation. Optimize reaction pH (6–8) and temperature (60–80°C) to minimize byproducts .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl aromatic protons at δ 7.1–7.5 ppm; piperazine methyl groups at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .
- Elemental Analysis : Validate C, H, N content within ±0.3% of calculated values .
Q. How can solubility and stability profiles be assessed under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, PBS (pH 7.4), and ethanol via UV-Vis spectroscopy at 25°C. Adjust solvent polarity for assays requiring aqueous compatibility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if photodegradation is observed .
Advanced Research Questions
Q. How does the 2,4-dimethylpiperazine substitution influence receptor binding affinity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs lacking methyl groups (e.g., 4-methylpiperazine derivatives in ). Use radioligand binding assays (e.g., Ki values for serotonin/dopamine receptors).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric/electronic effects of methyl groups on binding pocket interactions .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Variability : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, reports IC₅₀ variations due to ATP concentration differences in kinase assays.
- Purity Verification : Re-test compounds with HPLC-UV/MS to rule out degradation products .
Q. What computational approaches predict metabolic pathways and pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., demethylation at piperazine).
- MD Simulations : Simulate blood-brain barrier permeability (e.g., GROMACS) based on logP (≈2.5) and polar surface area (<80 Ų) .
Q. How to design analogs to enhance blood-brain barrier penetration?
- Methodological Answer :
- Structural Modifications : Introduce halogen atoms (e.g., Cl) on the difluorophenyl ring to increase lipophilicity.
- Prodrug Strategies : Mask polar groups (e.g., esterify ketone) for improved passive diffusion, followed by enzymatic cleavage .
Q. What in vitro assays are optimal for elucidating mechanisms of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for CYP inhibition).
- Receptor Profiling : Screen against GPCR panels (β-arrestin recruitment assays) to identify off-target effects .
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